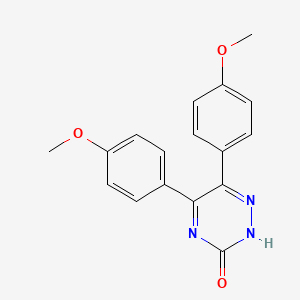

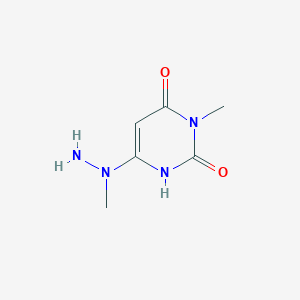

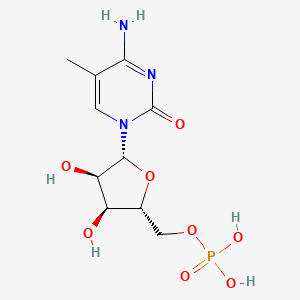

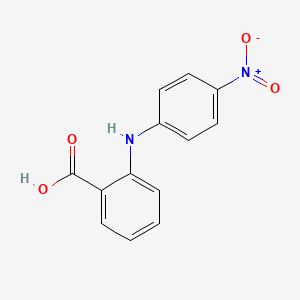

![molecular formula C5H5N5 B1606394 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine CAS No. 34550-62-4](/img/structure/B1606394.png)

3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine

説明

3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine is a chemical compound with the molecular formula C5H4N4 . It is a type of fused pyridine derivative, which are of increasing interest in drug design and medicinal chemistry .

Synthesis Analysis

The synthesis of 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine and its derivatives has been reported in various studies . For instance, one study described the synthesis of derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues through a three-step reaction sequence .Chemical Reactions Analysis

The chemical reactions involving 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine have been studied in the context of drug discovery research . For example, one study identified triazolopyridine compounds with potent activity against PIM and FLT3 kinases .Physical And Chemical Properties Analysis

The physical and chemical properties of 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine include a molecular weight of 136.12 and a melting point of 287-288 degrees Celsius . It is also noted for its solubility, polarity, lipophilicity, and hydrogen bonding capacity properties .科学的研究の応用

Peptide Coupling Reagent

This compound is commonly used as a coupling reagent for amino acids and peptides. It facilitates the formation of peptide bonds without causing epimerization, which is crucial for maintaining the integrity of chiral centers in peptide chains .

Minimization of Epimerization

In peptide synthesis, minimizing epimerization is essential to ensure that the amino acids maintain their specific stereochemistry. This compound is used to minimize epimerization during coupling reactions .

Synthesis of Fused Heterocycles

The compound is involved in synthetic methods for preparing structures containing fused heterocycles, which are important in medicinal chemistry for creating compounds with potential therapeutic effects .

Analeptic Activity

Historically, derivatives of this compound were first synthesized and reported to possess analeptic activity, which refers to their use as central nervous system stimulants .

Tranquilizing and Anticonvulsant Activities

Further research into derivatives of 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine has shown that they may have tranquilizing and anticonvulsant activities, suggesting potential applications in treating anxiety and seizure disorders .

Cardiovascular Activities

These derivatives have also been reported to exhibit cardiovascular activities, indicating their possible use in developing treatments for various heart conditions .

Each application mentioned above represents a unique field where this compound plays a significant role. The research into its applications is ongoing, and it continues to show promise in various areas of scientific inquiry.

For further detailed information on each application, you may refer to the provided references.

MilliporeSigma - Peptide Coupling Reagent MDPI - Syntheses and Applications IntechOpen - Fused Pyridine Derivatives

Safety and Hazards

While specific safety and hazard information for 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

作用機序

Target of Action

The primary target of 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s structure suggests it may have good bioavailability .

Result of Action

The inhibition of CDK2 by 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine results in significant cytotoxic activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines .

特性

IUPAC Name |

2H-triazolo[4,5-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H2,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBMRIKMUDTAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=NNN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301646 | |

| Record name | 2H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine | |

CAS RN |

34550-62-4 | |

| Record name | 34550-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。